2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol
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Overview
Description
2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is a complex organic compound characterized by its multiple halogen substituents and aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the benzoxazole moiety through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction pathway and conditions.
Scientific Research Applications
2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, disruption of cellular processes, or interaction with DNA. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dibromo-4-methylaniline
- 2,4-dibromo-6-isopropyl-3-methylphenol
- Phenol, 2,6-dibromo-4-methyl-
Uniqueness
2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol is unique due to its specific combination of halogen substituents and the presence of the benzoxazole moiety
Properties
Molecular Formula |
C21H12Br2Cl2N2O3 |
---|---|
Molecular Weight |
571.0 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C21H12Br2Cl2N2O3/c1-9-12(19(28)17(23)20(29)16(9)22)8-26-10-5-6-15-14(7-10)27-21(30-15)11-3-2-4-13(24)18(11)25/h2-8,28-29H,1H3 |
InChI Key |
WOOIBJDBBYJBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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